1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)-
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Overview
Description
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- is an endogenous opioid peptide with a nonapeptide structure. It has the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro. This compound is known for its capability to stimulate wound healing by accelerating keratinocyte migration through the activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK 1 and ERK 2) pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted analogs of the original peptide, which may have altered biological activities.
Scientific Research Applications
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell migration and wound healing.
Medicine: Explored for its potential therapeutic applications in wound healing and pain management.
Industry: Utilized in the development of peptide-based drugs and cosmetics.
Mechanism of Action
The compound exerts its effects by binding to opioid receptors and activating intracellular signaling pathways. Specifically, it activates the MAPK and ERK 1/2 pathways, leading to the upregulation of matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9), which are involved in cell migration and wound healing .
Comparison with Similar Compounds
Similar Compounds
Alpha-Neoendorphin: Another endogenous opioid peptide with a similar structure but different amino acid sequence.
Leu-Enkephalin: A smaller opioid peptide with a pentapeptide structure.
Beta-Endorphin: A longer opioid peptide with a different sequence and structure.
Uniqueness
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- is unique due to its specific amino acid sequence and its ability to stimulate wound healing through the activation of specific signaling pathways. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
136802-61-4 |
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Molecular Formula |
C34H48N6O11 |
Molecular Weight |
716.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pentanamide |
InChI |
InChI=1S/C34H48N6O11/c1-18(2)12-23(33(50)40-34-30(47)29(46)28(45)25(17-41)51-34)39-32(49)24(14-19-6-4-3-5-7-19)38-27(44)16-36-26(43)15-37-31(48)22(35)13-20-8-10-21(42)11-9-20/h3-11,18,22-25,28-30,34,41-42,45-47H,12-17,35H2,1-2H3,(H,36,43)(H,37,48)(H,38,44)(H,39,49)(H,40,50)/t22-,23-,24-,25+,28+,29-,30+,34+/m0/s1 |
InChI Key |
LCKCZRJHQCPXOW-WKGWLEJISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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